Compound Description: This series of compounds, including the lead compound N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an), were developed as Src inhibitors for treating triple-negative breast cancer (TNBC). [] These compounds exhibited potent anti-TNBC activity both in vitro and in vivo. []
Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidin-4-amine structure with N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, differing primarily in the substituents at the 1 and 3 positions. []
Compound Description: The crystal structure of this compound was determined by X-ray diffraction. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidin-4-amine structure with N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with variations in the substituents at the 1 and 3 positions. []
Compound Description: This compound acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator and has been investigated for its vasodilatory effects in ovine pulmonary arteries. [, ]
Compound Description: This compound is a cytoplasmic tyrosine kinase (c-SRC) inhibitor investigated for its antitumor effects on neuroblastoma cells. [, ]
Relevance: S29 shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [, ] The different substituents at the 1 and 4 positions highlight the potential for structural diversity within this class of compounds.
Compound Description: This compound is a potent and selective PI3Kδ inhibitor explored as a potential therapeutic candidate for chronic obstructive pulmonary disease (COPD). []
Relevance: IHMT-PI3Kδ-372 emphasizes the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives, a structural class shared with N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. []
Compound Description: This series of compounds, including compound 7a, were developed as RET protein kinase inhibitors. [] These compounds demonstrated effective in vitro inhibition and good selectivity against a panel of kinases. []
Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidin-4-amine structure with N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, differing in the substituents at the 1 and 3 positions. []
Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor developed for potential use against FLT3-ITD positive acute myeloid leukemia (AML). []
Relevance: This compound, like N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. [] The structural differences highlight the versatility of this scaffold in targeting various kinases.
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidin-3-one congener of guanosine synthesized as part of a study on pyrazolo[3,4-d]pyrimidin-3-one nucleosides. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, but with distinct modifications at the 3, 4, and 6 positions, indicating potential variations within the pyrazolo[3,4-d]pyrimidine class. []
4-Amino-3-hydroxy-1-β-D-ribofuranosylpyrazolo-[3,4-d]pyrimidine (26) and 4-amino-2-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-3(7H)-one (27)
Compound Description: These compounds are isomers derived from the adenine analog, 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, as part of research on pyrazolo[3,4-d]pyrimidin-3-one nucleosides. []
Relevance: While structurally similar to N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, these isomers demonstrate the possibility of varying substituent positions within the pyrazolo[3,4-d]pyrimidine core. []
Compound Description: This compound is the inosine analog within the pyrazolo[3,4-d]pyrimidin-3-one nucleoside series. []
Relevance: This compound highlights the structural diversity within the pyrazolo[3,4-d]pyrimidine class, showcasing a different substitution pattern compared to N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. []
Compound Description: This series of compounds explores the structural and hydrogen bonding properties of both anhydrous and hydrated forms of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines. []
Relevance: This series, while sharing the pyrazolo[3,4-d]pyrimidine core with N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlights the potential for variations in substitution patterns and their impact on molecular properties. []
Compound Description: These compounds were synthesized and investigated for their reactivity in various chemical transformations, demonstrating the diverse reactivity profiles of pyrazolo[3,4-d]pyrimidine derivatives. []
Relevance: These compounds, as part of the broader pyrazolo[3,4-d]pyrimidine class, showcase the structural diversity and synthetic potential within this family, compared to N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. []
Compound Description: This compound is a potent A1 adenosine receptor agonist, demonstrating the potential of pyrazolo[3,4-d]pyrimidine derivatives as pharmacological tools. []
Relevance: This compound highlights the structural diversity and pharmacological potential within the pyrazolo[3,4-d]pyrimidine class, as compared to N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.